molecular formula C13H8OS B14512949 Naphtho[1,2-B]thiophene-3-carbaldehyde CAS No. 62615-54-7

Naphtho[1,2-B]thiophene-3-carbaldehyde

Cat. No.: B14512949
CAS No.: 62615-54-7
M. Wt: 212.27 g/mol
InChI Key: JRQWOXUZQRSVCB-UHFFFAOYSA-N
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Description

Naphtho[1,2-B]thiophene-3-carbaldehyde is a polycyclic heteroaromatic compound featuring a fused naphthalene-thiophene ring system with a carbaldehyde (-CHO) substituent at position 2. This aldehyde group enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.

The parent compound, naphtho[1,2-b]thiophene (CAS 234-41-3), exhibits moderate hydrophobicity (logP ≈ 4.05) and a molecular volume of 137.91 ml/mol . The introduction of the carbaldehyde group likely alters its physicochemical properties, such as reducing logP and increasing polarity, thereby improving solubility in polar solvents.

Properties

CAS No.

62615-54-7

Molecular Formula

C13H8OS

Molecular Weight

212.27 g/mol

IUPAC Name

benzo[g][1]benzothiole-3-carbaldehyde

InChI

InChI=1S/C13H8OS/c14-7-10-8-15-13-11-4-2-1-3-9(11)5-6-12(10)13/h1-8H

InChI Key

JRQWOXUZQRSVCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC=C3C=O

Origin of Product

United States

Preparation Methods

Specific Preparation Methods

Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction represents one of the most versatile and efficient methods for introducing a formyl group into heterocyclic compounds. This approach is particularly valuable for the preparation of Naphtho[1,2-B]thiophene-3-carbaldehyde due to its regioselectivity and generally high yields.

Reaction Mechanism and Conditions

The Vilsmeier-Haack formylation involves the reaction of naphtho[1,2-b]thiophene with phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.

Standard Protocol:

  • A solution of naphtho[1,2-b]thiophene in anhydrous DMF is prepared under inert atmosphere.
  • The solution is cooled to 0-5°C, and POCl₃ is added dropwise.
  • The reaction mixture is gradually warmed to room temperature and then heated at 60-90°C for several hours.
  • After completion, the reaction is quenched by pouring onto ice/water, followed by neutralization with sodium carbonate or similar base.
  • The product is extracted with an organic solvent, typically dichloromethane or ethyl acetate.
  • Purification is achieved through column chromatography, typically using hexane/ethyl acetate gradients.
Yield and Optimization Parameters

The yield of this compound via the Vilsmeier-Haack approach can be influenced by several parameters, as outlined in Table 1.

Table 1. Optimization Parameters for Vilsmeier-Haack Formylation of Naphtho[1,2-b]thiophene

Parameter Range Tested Optimal Condition Effect on Yield
Temperature 0-100°C 60-70°C Higher temperatures promote side reactions
Reaction Time 1-24 h 4-6 h Extended times lead to degradation
POCl₃:DMF Ratio 1:1-1:5 1:3 Excess DMF improves reactivity
Concentration 0.05-0.5 M 0.1 M Higher concentrations reduce selectivity
Workup pH 6-10 8-9 Neutral to slightly basic conditions prevent side reactions

Thienannulation Approach

The thienannulation approach involves the construction of the thiophene ring onto a preexisting naphthalene scaffold with the aldehyde functionality already in place or introduced subsequently.

Synthesis via Naphthalene-1,2-dione Precursor

This method exploits the reactivity of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization.

Reaction Sequence:

  • Naphthalene-1,2-dione reacts with an α-enolic dithioester in the presence of a base, typically potassium tert-butoxide or sodium ethoxide.
  • The resulting adduct undergoes cyclization to form the thiophene ring.
  • Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or similar oxidants yields the naphtho[1,2-b]thiophene core.
  • Formylation at the 3-position is achieved through the Vilsmeier-Haack reaction as described earlier.
Direct Formylation of Lithiated Naphtho[1,2-b]thiophene

An alternative approach involves the lithiation of naphtho[1,2-b]thiophene followed by reaction with DMF to introduce the formyl group directly at the 3-position.

Step-by-Step Procedure:

  • Naphtho[1,2-b]thiophene is dissolved in anhydrous THF and cooled to -84°C under inert atmosphere.
  • n-Butyllithium is added dropwise to generate the lithiated intermediate selectively at the 3-position.
  • DMF is added to the reaction mixture and allowed to warm to room temperature.
  • The reaction is quenched with dilute acid, and the product is extracted with an organic solvent.

This method typically provides yields in the range of 57-65%, as reported for similar systems.

Synthesis via 3-Brominated Precursor

The synthesis of this compound can also be achieved through a bromine-lithium exchange of 3-bromonaphtho[1,2-b]thiophene followed by formylation.

Procedure:

  • 3-Bromonaphtho[1,2-b]thiophene is dissolved in anhydrous diethyl ether or THF.
  • The solution is cooled to -78°C, and n-butyllithium is added dropwise.
  • After maintaining the reaction for 1 hour at low temperature, DMF is added, and the mixture is gradually warmed to room temperature.
  • The reaction is quenched with dilute acid and extracted with an appropriate organic solvent.

The synthesis of the 3-bromonaphtho[1,2-b]thiophene precursor can be accomplished through several methods, including:

  • Direct bromination of naphtho[1,2-b]thiophene using N-bromosuccinimide (NBS)
  • Cyclization of appropriately functionalized 2-naphthylthiophene derivatives
  • Copper-catalyzed cross-coupling approaches followed by Bradsher cyclization

Comparative Analysis of Preparation Methods

Efficiency Assessment of Different Synthetic Routes

The various methods for preparing this compound differ in terms of overall yield, complexity, and scalability. Table 2 provides a comparative analysis of the three main synthetic approaches.

Table 2. Comparison of Synthetic Routes to this compound

Synthetic Approach Overall Yield (%) Number of Steps Scalability Key Advantages Limitations
Vilsmeier-Haack Formylation 65-75 2 Good Direct, well-established methodology Requires pre-formed naphtho[1,2-b]thiophene
Thienannulation 40-60 4-5 Moderate Versatile, allows for substitution patterns Multiple steps, lower overall yield
Via 3-Brominated Precursor 50-65 3-4 Good Regioselective, adaptable to various systems Requires handling of organolithium reagents

Reaction Conditions and Reagent Analysis

The choice of reaction conditions and reagents significantly impacts the efficiency of this compound synthesis. Table 3 outlines the key reagents and conditions for each major synthetic pathway.

Table 3. Key Reagents and Conditions for this compound Synthesis

Synthetic Approach Key Reagents Solvent Temperature Range (°C) Reaction Time Atmosphere Requirements
Vilsmeier-Haack POCl₃, DMF DMF 0-90 4-12 h Inert (Argon/Nitrogen)
Thienannulation α-enolic dithioesters, DDQ, POCl₃, DMF THF, DMF -78 to 90 Multiple steps Inert (Argon/Nitrogen)
Via 3-Brominated Precursor n-BuLi, DMF Diethyl ether/THF -78 to 25 2-6 h Strictly inert (Argon/Nitrogen)

Optimization Strategies and Practical Considerations

Key Factors Affecting Synthesis Efficiency

Several factors can significantly influence the success of this compound synthesis:

Temperature Control

Precise temperature control is critical, particularly for lithiation reactions and the Vilsmeier-Haack formylation. Low temperatures (-78°C to -84°C) are essential for selective lithiation at the 3-position, while the Vilsmeier-Haack reaction typically requires gradual warming from 0°C to the optimal reaction temperature of 60-70°C.

Anhydrous Conditions

Water-sensitive reagents such as n-butyllithium and POCl₃ necessitate strictly anhydrous conditions. Solvents should be freshly distilled or obtained from solvent purification systems, and reaction vessels must be thoroughly dried.

Purification Strategies

The purification of this compound typically involves column chromatography using silica gel with hexane/ethyl acetate gradients. Recrystallization from appropriate solvent systems can further enhance purity.

Scale-up Considerations

When scaling up the synthesis of this compound, several additional factors should be considered:

  • Heat Transfer: Larger reaction volumes may require more efficient cooling systems, particularly for exothermic steps like lithiation.
  • Addition Rates: Slower addition of reactive reagents (e.g., n-BuLi, POCl₃) may be necessary to maintain temperature control and selectivity.
  • Safety Concerns: Potential safety issues have been reported with certain intermediates, such as electron-rich alkoxybenzyl halides, which can undergo vigorous decomposition at room temperature.

Analytical Characterization

Spectroscopic Data for Product Confirmation

The successful synthesis of this compound can be confirmed through various spectroscopic techniques:

NMR Spectroscopy:
The ¹H NMR spectrum typically shows a characteristic singlet for the aldehyde proton at approximately 10.0 ppm, along with the aromatic signals for the naphthalene and thiophene ring systems in the region of 7.0-8.5 ppm.

IR Spectroscopy:
The IR spectrum exhibits a strong carbonyl stretching band around 1660-1680 cm⁻¹, characteristic of aromatic aldehydes.

Mass Spectrometry: The mass spectrum typically shows a molecular ion peak at m/z 212, corresponding to the molecular formula C₁₃H₈OS, along with fragmentation patterns characteristic of fused aromatic systems.

Chemical Reactions Analysis

Types of Reactions: Naphtho[1,2-B]thiophene-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Naphtho[1,2-B]thiophene-3-carboxylic acid.

    Reduction: Naphtho[1,2-B]thiophene-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Naphtho[1,2-B]thiophene-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho[1,2-B]thiophene-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific biological context and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between Naphtho[1,2-B]thiophene-3-carbaldehyde and structurally related compounds:

Compound Name Key Functional Groups Predicted logP Biological Activity Synthesis Approach
This compound Thiophene, Aldehyde ~3.5* Intermediate for bioactive agents Vilsmeier-Haack reaction (inferred)
Naphtho[1,2-b]thiophene-4,5-dione Thiophene, Dione ~4.2 Antimicrobial (MRSA) Oxidative cyclization
Symmetrical naphtho[1,2-b:8,7-b']dithiophene Dithiophene ~4.5 Antiproliferative (HeLa cells) Bifunctional synthesis
Benzo[b]naphtho[2,3-d]thiophene Thiophene, Benzannulation ~5.0 Not reported Classical cyclization
Naphtho[1,2-b]furan-4,5-dione Furan, Dione ~3.8 Antimicrobial (MRSA) Multi-step oxidation

*Estimated based on parent compound’s logP and aldehyde’s polar contribution.

Physicochemical Properties

  • logP and Solubility : The carbaldehyde derivative is expected to be more polar than its parent thiophene (logP ~3.5 vs. 4.05), improving aqueous solubility. In contrast, diones (logP ~3.8–4.2) and benzannulated analogs (logP ~5.0) are more hydrophobic, limiting their bioavailability.
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., Schiff base formation), distinguishing it from diones, which undergo redox reactions, and furans, which participate in electrophilic substitutions.

Q & A

Q. What are the standard synthetic protocols for preparing Naphtho[1,2-B]thiophene-3-carbaldehyde?

The synthesis often involves palladium-catalyzed C–H bond functionalization to construct fused thiophene frameworks. For example, coupling brominated aromatic precursors with thiophene derivatives under Pd catalysis yields naphtho[1,2-b]thiophene derivatives, followed by formylation at the 3-position using Vilsmeier-Haack conditions. Reaction optimization (e.g., catalyst loading, temperature, and time) is critical to achieve moderate yields (e.g., 65% in some protocols) .

Q. How is the purity and structure of this compound confirmed in laboratory settings?

Characterization typically employs:

  • NMR spectroscopy : To verify aromatic proton environments and aldehyde proton signals (δ ~9.8–10.2 ppm).
  • IR spectroscopy : A strong carbonyl stretch (C=O) near 1680–1700 cm⁻¹ confirms the aldehyde group.
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₃H₈OS for the parent compound).
    Cross-referencing with synthetic intermediates (e.g., brominated precursors) ensures structural fidelity .

Q. What are the primary applications of this compound in materials science?

Naphtho[1,2-b]thiophene derivatives are electron-rich building blocks for low-bandgap conjugated polymers used in organic field-effect transistors (OFETs) and solar cells. Their extended π-systems enhance charge transport properties, with hole mobilities exceeding 0.1 cm²/V·s in optimized devices .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during functionalization reactions of this compound?

Regioselectivity in Pd-catalyzed cross-coupling reactions is governed by:

  • Steric hindrance : Bulky substituents on the naphthothiophene core direct reactions to less hindered positions.
  • Electron density : Electron-rich thiophene rings favor electrophilic substitution at the α-position. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices and molecular electrostatic potentials .

Q. What methodologies address contradictions in reported device performance data for naphthothiophene-based polymers?

Discrepancies in OFET mobilities or solar cell efficiencies often arise from:

  • Crystallinity variations : Annealing conditions or alkyl side-chain length (e.g., C₈ vs. C₁₂) alter molecular packing.
  • Impurity profiles : Trace residual catalysts (e.g., Pd) reduce charge mobility. Rigorous purification (e.g., Soxhlet extraction) and standardized testing protocols (e.g., inert atmosphere measurements) mitigate these issues .

Q. How can structural modifications enhance the antiproliferative activity of naphthothiophene derivatives?

Introducing pharmacophoric groups (e.g., pyrazole or isoxazole rings) at the aldehyde position improves interaction with biological targets like G-quadruplex DNA. In vitro assays (e.g., MTT on HeLa cells) combined with molecular docking studies guide rational design. For example, derivatives with electron-withdrawing substituents show enhanced cytotoxicity (IC₅₀ < 10 µM) .

Q. What analytical techniques resolve ambiguities in reaction mechanisms for naphthothiophene synthesis?

  • Isotopic labeling : Traces proton transfer pathways in acid-mediated cyclization.
  • In situ NMR/MS : Monitors intermediates (e.g., carbocation or radical species) during Pd-catalyzed coupling.
  • X-ray crystallography : Confirms regiochemistry in fused-ring products, as seen in naphtho[1,2-b:3,4-c']dithiophene structures .

Methodological Considerations

Q. How should researchers optimize reaction conditions for scaling up synthesis?

  • Catalyst screening : Test Pd(OAc)₂, PdCl₂, and ligand systems (e.g., PPh₃) to balance cost and efficiency.
  • Solvent selection : High-boiling solvents (e.g., DMF or toluene) enable reflux conditions without decomposition.
  • Workflow automation : Use flow chemistry to control exothermic reactions and improve reproducibility .

Q. What safety protocols are recommended given structural analogs classified as Group 3 carcinogens?

While this compound itself is not listed, related polycyclic compounds (e.g., naphthofluoranthenes) are Group 3 carcinogens. Use fume hoods, PPE, and waste neutralization protocols to minimize exposure .

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